Diazoxide

Smooth muscle pharmacology KATP channel opener potency Urethral relaxation

Choose Diazoxide (CAS 364-98-7) for its unique dual-action pharmacology: selective Kir6.2/SUR1 activation (EC50 31 μM) with >100-fold lower vascular KATP affinity vs. pinacidil. This creates a critical experimental window for β-cell studies—hyperglycemic induction and sulfonylurea antagonism—without confounding vasodilation. Essential for ex vivo islet perifusion, glucose clamp experiments, and as the benchmark comparator in next-gen KATP opener SAR screening. Ensure your research integrity with the only compound offering this validated mixed pharmacology profile.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
CAS No. 364-98-7
Cat. No. B193173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoxide
CAS364-98-7
Synonyms7-Chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
InChIKeyGDLBFKVLRPITMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
Solubility5.52e-01 g/L

Diazoxide (CAS 364-98-7): KATP Channel Opener for Metabolic and Vascular Research Applications


Diazoxide (CAS 364-98-7) is a benzothiadiazine derivative that functions as an ATP-sensitive potassium (KATP) channel opener [1]. It exerts vasodilatory effects and suppresses insulin secretion by hyperpolarizing pancreatic beta cells, making it a dual-action tool compound for investigating both cardiovascular and metabolic pathways [2]. Its ability to selectively activate the Kir6.2/SUR1 channel subtype underpins its utility in studies of hyperinsulinism, hypoglycemia, and glucose homeostasis [3].

Why Diazoxide Cannot Be Substituted by Other KATP Channel Openers in Metabolic Studies


Diazoxide possesses a unique pharmacological fingerprint defined by its intermediate potency on vascular KATP channels and its selective activation of pancreatic beta-cell Kir6.2/SUR1 channels. Compared to more potent vasodilators like cromakalim and pinacidil, diazoxide exhibits a markedly different potency profile across tissue types [1]. Its vascular KATP channel affinity (pKi ≈ 4.5–5.1) is an order of magnitude lower than that of pinacidil or minoxidil sulfate, while its beta-cell channel activation (EC50 ≈ 31–100 μM) is selective but less potent than that of newer diazoxide analogs [2]. These distinct activity thresholds mean that substituting diazoxide with a more potent vasodilator KATP opener would eliminate the window for metabolic studies, while using a highly selective analog would preclude investigation of diazoxide's characteristic mixed pharmacology [3].

Quantitative Differentiation of Diazoxide from KATP Channel Opener Analogs and Sulfonylureas


Tissue-Specific Potency Ranking: Diazoxide's Intermediate Position Among KATP Openers

In a comparative study of KATP channel openers in pig urethral smooth muscle, the rank order of potency for lowering resting urethral tone was (-)-cromakalim > pinacidil > diazoxide > minoxidil [1]. This places diazoxide in an intermediate efficacy tier, distinctly more potent than minoxidil but less potent than pinacidil and cromakalim.

Smooth muscle pharmacology KATP channel opener potency Urethral relaxation

KATP Channel Subtype Selectivity: Diazoxide Activates Kir6.2/SUR1 but Not Kir6.2/SUR2A

Diazoxide selectively activates the pancreatic beta-cell KATP channel subtype Kir6.2/SUR1 (EC50 = 31 μM) and exhibits no effect on Kir6.2/SUR2A or Kir6.2/SUR2B currents [1]. In contrast, pinacidil and cromakalim activate both SUR1 and SUR2A-containing channels, and minoxidil sulfate activates SUR2A with higher affinity (pKi = 7.28) [2].

KATP channel subtype SUR1 selectivity Beta-cell pharmacology

In Vivo Metabolic Differentiation: Diazoxide Elevates Plasma Glucose While Cromakalim Does Not

In rats, diazoxide (30 mg/kg) caused a more than 2-fold increase in plasma glucose and prevented any return toward baseline within 1.5 hours after a glucose load, whereas cromakalim at equihypotensive doses had minimal effects on glucose homeostasis [1]. This dichotomy confirms that diazoxide's insulin-suppressing action is separable from vasodilation.

Glucose homeostasis Insulin suppression In vivo pharmacology

Functional Opposition to Sulfonylureas: Diazoxide Antagonizes Glimepiride-Stimulated Insulin Secretion

In nondiabetic humans, pretreatment with diazoxide significantly blunted the insulin response to the sulfonylurea glimepiride. Compared to placebo, diazoxide administration resulted in decreased C-peptide (P = 0.0015), a trend toward decreased insulin (P = 0.0649), and increased plasma glucose (P < 0.0001) following glimepiride challenge [1].

Insulin secretion Sulfonylurea antagonism Glucose tolerance

In Vivo Potency Difference: Cromakalim is 100-Fold More Potent as an Antihypertensive

When compared directly in rats, cromakalim was approximately 100 times more potent than diazoxide at lowering blood pressure [1]. This large potency gap underlines that diazoxide is a relatively weak vasodilator compared to newer-generation KATP openers, a property that can be advantageous for minimizing cardiovascular off-target effects in metabolic studies.

Antihypertensive potency In vivo pharmacology Vasodilation

Vascular KATP Channel Binding Affinity: Diazoxide Exhibits 10- to 30-Fold Lower Affinity than Pinacidil and Minoxidil Sulfate

Competition binding experiments using [3H]P1075 on rat vascular and cardiac KATP channel subtypes reveal that diazoxide has a pKi of 4.47 on SUR2A and 4.66 on aortic strips, compared to pinacidil (pKi 7.11 on SUR2A; 7.66 on aorta) and minoxidil sulfate (pKi 6.85 on SUR2A; 7.45 on aorta) [1]. This represents a >100-fold difference in binding affinity (ΔpKi > 2).

KATP channel binding Vascular pharmacology pKi values

Optimized Research and Industrial Application Scenarios for Diazoxide Based on Quantitative Differentiation


Metabolic Studies Requiring Selective SUR1/Kir6.2 Channel Activation with Minimal Vascular Interference

Diazoxide's EC50 of 31 μM for Kir6.2/SUR1 activation, combined with its >100-fold lower vascular KATP channel binding affinity (pKi 4.47–4.66) versus pinacidil or minoxidil, makes it the tool of choice for experiments where pancreatic beta-cell KATP channel opening is desired without confounding vasodilation. This is particularly relevant for ex vivo islet perifusion studies or in vivo glucose clamp experiments where maintaining stable blood pressure is critical [1].

Pharmacological Validation of Sulfonylurea Action in Human Glucose Tolerance Studies

As demonstrated by the partial inhibition of glimepiride-stimulated insulin secretion (P = 0.0015 for C-peptide reduction), diazoxide provides a validated pharmacological antagonist for sulfonylurea action in human subjects. This application scenario is essential for clinical researchers investigating KATP channel-dependent insulin secretion pathways, or for pharmaceutical scientists developing novel insulin secretagogues who require a positive control for SUR1-mediated effects [1].

Induction of Controlled Hyperglycemia in Rodent Models for Metabolic Disease Research

Diazoxide (30 mg/kg) produces a robust, sustained >2-fold elevation in plasma glucose with minimal recovery within 1.5 hours, whereas cromakalim at equihypotensive doses does not alter glucose homeostasis. This property positions diazoxide as the preferred agent for creating acute, reversible hyperglycemic states in rodent models of insulin resistance, beta-cell stress, or diabetic complications, without the confounding metabolic neutrality of other KATP openers [1].

Reference Standard for Characterizing Novel SUR1-Selective KATP Channel Openers

With well-characterized potency (EC50 = 31 μM on SUR1) and established lack of SUR2A/B activity, diazoxide serves as the benchmark reference compound for screening and validating new pancreatic beta-cell selective KATP channel openers. Researchers developing next-generation diazoxide analogs (e.g., NN414, EC50 = 0.45 μM) routinely use diazoxide as the comparator to quantify improvements in potency and selectivity, as established in published structure-activity relationship studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diazoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.